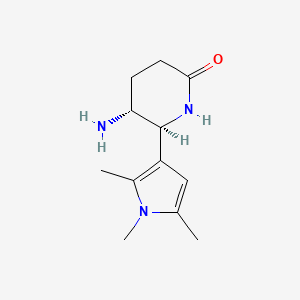

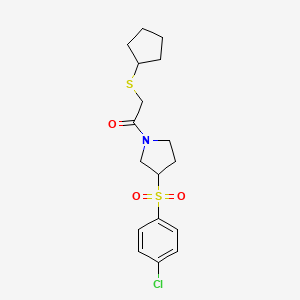

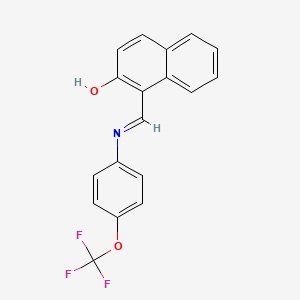

![molecular formula C8H8Br2N2 B2743378 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide CAS No. 2490426-52-1](/img/structure/B2743378.png)

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is represented by the Inchi Code: 1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 . The molecular weight is 211.06 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Studies

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide has been utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, showing that these compounds can be synthesized with good to excellent yields. The presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br simplifies the reaction workup and allows for the ionic liquid to be easily separated from the product and reused, indicating a potential for more sustainable chemical synthesis processes (Shaabani, Soleimani, & Maleki, 2006).

Derivative Formation and Halogenation Reactions

Research into the bromination of heterocyclic compounds has led to the formation of 4-bromo-substituted derivatives through intermediate formation of perbromides. This highlights the role of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide in facilitating halogenation reactions, which are crucial in the synthesis of complex organic molecules (Simonov, Koshchienko, & Belenko, 1973).

Ligand Synthesis for Catalysis

The compound has also been part of studies in synthesizing stable N-functionalised ‘pincer’ bis carbene ligands and their ruthenium complexes. These complexes have shown catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the importance of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide in the development of new catalysts (Danopoulos, Winston, & Motherwell, 2002).

Rearrangement Reactions

Furthermore, rearrangement reactions of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium bromide have been studied, leading to derivatives of pyrrolo[3,2-b]pyridin-2-one. These studies shed light on the chemical behavior of bromo-substituted compounds and their potential in synthesizing novel heterocyclic structures (Jones & Phipps, 1974).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine core have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Propiedades

IUPAC Name |

6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEQASCWYFSNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

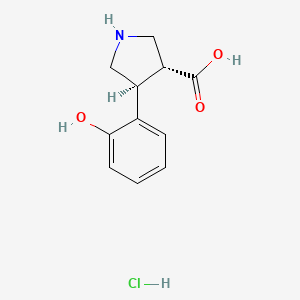

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)

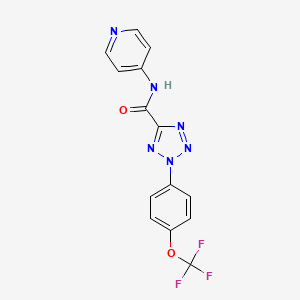

![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

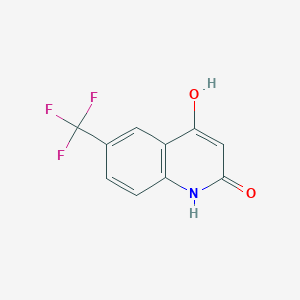

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)